

BODIPY FL-C16: A Technical Guide for Metabolic Research

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: Bodipy FL-C16

Cat. No.: B15553641

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

Introduction

BODIPY FL-C16 is a fluorescently labeled long-chain fatty acid analog that has become an indispensable tool in metabolic research.[1][2] Comprising a 16-carbon palmitic acid molecule linked to a BODIPY FL dye, this probe allows for the real-time visualization and quantification of fatty acid uptake, trafficking, and storage within living cells and *in vivo* models.[1][3] Its utility stems from its ability to mimic natural fatty acids, entering cells through the same long-chain fatty acid transport proteins, thus providing a reliable measure of true fatty acid transport.[1] This technical guide provides an in-depth overview of **BODIPY FL-C16**'s applications, detailed experimental protocols, and a summary of key quantitative data to facilitate its effective use in metabolic research and drug development.

Core Principles and Mechanism of Action

BODIPY FL-C16 is a cell-permeable, green-fluorescent lipid tracer.[4] The BODIPY (dipyrrometheneboron) fluorophore is non-polar, highly photostable, and exhibits a high fluorescence quantum yield, making it ideal for various fluorescence-based applications, including confocal microscopy and flow cytometry.[4][5] The excitation and emission maxima of BODIPY FL are approximately 505 nm and 515 nm, respectively.[6]

Once introduced to a biological system, **BODIPY FL-C16** is recognized and transported into cells by fatty acid transport proteins such as CD36 and members of the SLC27 gene family

(FATPs).^[1] Inside the cell, the fluorescent fatty acid analog can be trafficked to various organelles, including the mitochondria and endoplasmic reticulum/Golgi apparatus, and can be incorporated into lipid droplets for storage.^{[2][6][7]} This dynamic process allows researchers to study the intricate pathways of lipid metabolism under various physiological and pathological conditions.

Key Applications in Metabolic Research

The versatility of **BODIPY FL-C16** has led to its widespread adoption in several areas of metabolic research:

- Quantifying Fatty Acid Uptake: A primary application is the measurement of cellular fatty acid uptake. By incubating cells with **BODIPY FL-C16** and measuring the resulting fluorescence, researchers can quantify the rate and extent of fatty acid import.^{[8][9]} This is particularly valuable in studying metabolic reprogramming in diseases like cancer, where tumor cells often exhibit increased fatty acid uptake.^{[1][10]}
- Visualizing Lipid Trafficking and Storage: Fluorescence microscopy techniques allow for the visualization of **BODIPY FL-C16**'s subcellular localization. This provides insights into the trafficking of fatty acids to organelles for processes like β -oxidation or their esterification and storage in lipid droplets.^{[2][7][11]}
- In Vivo Metabolic Imaging: **BODIPY FL-C16** can be administered systemically in animal models to study fatty acid uptake in tumors and other tissues in real-time.^{[1][10]} This in vivo imaging capability is crucial for understanding metabolic dynamics in a whole-organism context and for evaluating the efficacy of metabolic therapies.^[1]
- Drug Screening and Efficacy Testing: The probe is a valuable tool for screening small molecule inhibitors of fatty acid uptake and metabolism.^{[1][9][10]} By treating cells or animals with a compound of interest and then measuring **BODIPY FL-C16** uptake, researchers can assess the compound's inhibitory effect.^[1]

Quantitative Data Summary

The following tables summarize key quantitative data from studies utilizing **BODIPY FL-C16**, providing a reference for experimental design and data interpretation.

Parameter	Value	Cell/System Type	Reference
Binding Affinity (Kd)			
L-FABP	270 nM	Purified Protein	[4]
I-FABP	330 nM	Purified Protein	[4]
Fluorescence Uptake			
BODIPY-C5	$110 \pm 13 \text{ FU} \cdot \text{min}^{-1}$ ($r^2=0.26$)	Human Placental Explants	[12]
BODIPY-C12	$50 \pm 2.5 \text{ \%min}^{-1}$ ($r^2=0.64$)	Human Placental Explants	[12]
BODIPY-C16	$6.1 \pm 0.46 \text{ \%min}^{-1}$ ($r^2=0.44$)	Human Placental Explants	[12]
Inhibition of Uptake			
Perphenazine (80 μM)	Significant decrease in fluorescence	4T1 cells and in vivo tumors	[1] [10]

Experimental Protocols

Detailed methodologies for key experiments using **BODIPY FL-C16** are provided below. These protocols are synthesized from multiple sources to provide a comprehensive guide.

Protocol 1: In Vitro Fatty Acid Uptake Assay (Flow Cytometry)

This protocol details the steps for quantifying fatty acid uptake in cultured cells using flow cytometry.

Materials:

- **BODIPY FL-C16** (stock solution of 1 mM in DMSO)[\[8\]](#)
- Cell culture medium (serum-free for starvation)

- Phosphate-buffered saline (PBS)
- FACS buffer (PBS with 1-2% BSA)
- 7-AAD or other viability dye
- Flow cytometer

Procedure:

- Cell Culture: Plate cells in a 96-well plate and culture under desired experimental conditions until they reach approximately 90% confluence.[9]
- Serum Starvation: Gently remove the culture medium and wash the cells with PBS. Add serum-free medium and incubate for at least 1 hour at 37°C to serum starve the cells.[9]
- Compound Treatment (Optional): If screening for inhibitors, remove the serum-free medium and add fresh medium containing the test compound or vehicle control. Incubate for the desired time (e.g., 1-2 hours) at 37°C.[1][9]
- **BODIPY FL-C16** Staining: Prepare a 5 μ M working solution of **BODIPY FL-C16** in serum-free medium or an appropriate buffer.[8] Add the staining solution to each well to achieve a final concentration of 1 μ M and incubate for 1 hour at 37°C in 5% CO₂.[8]
- Cell Harvesting and Washing: After incubation, gently resuspend the cells and transfer them to FACS tubes. Centrifuge at 450 x g for 5 minutes at 4°C.[8] Discard the supernatant and wash the cells twice with cold FACS buffer.[8]
- Viability Staining: Resuspend the cell pellet in FACS buffer containing a viability dye like 7-AAD.[8]
- Flow Cytometry Analysis: Acquire data on a flow cytometer, exciting with a 488 nm laser and collecting emission in the green channel (typically around 515-530 nm). Analyze the geometric mean fluorescence intensity (MFI) of the live cell population to quantify fatty acid uptake.[8]

Protocol 2: In Vitro Fatty Acid Uptake and Localization (Fluorescence Microscopy)

This protocol outlines the procedure for visualizing fatty acid uptake and subcellular localization using fluorescence microscopy.

Materials:

- **BODIPY FL-C16** (stock solution of 1 mM in DMSO)
- Cell culture medium
- 1% BSA in PBS
- 4% Paraformaldehyde (PFA) for fixation
- DAPI or Hoechst for nuclear counterstaining
- Fluorescence microscope with appropriate filter sets

Procedure:

- Cell Culture: Plate cells on glass coverslips or in imaging-compatible plates.
- Compound Treatment (Optional): Treat cells with inhibitors or other compounds as required for the experiment.
- **BODIPY FL-C16** Staining: Wash cells with 1% BSA in PBS.[\[13\]](#) Incubate the cells with **BODIPY FL-C16** at a final concentration of 100 nM in 1% BSA for 5 minutes.[\[13\]](#) For lipid droplet co-localization, longer incubation times (e.g., 30 minutes to 6 hours) may be necessary.[\[11\]](#)[\[13\]](#)
- Fixation: After incubation, wash the cells with PBS and fix with 4% PFA for 10-15 minutes at room temperature.[\[13\]](#)
- Counterstaining: Wash the fixed cells with PBS and counterstain with a nuclear stain like DAPI (0.5 µg/mL) for 5-10 minutes.[\[13\]](#)

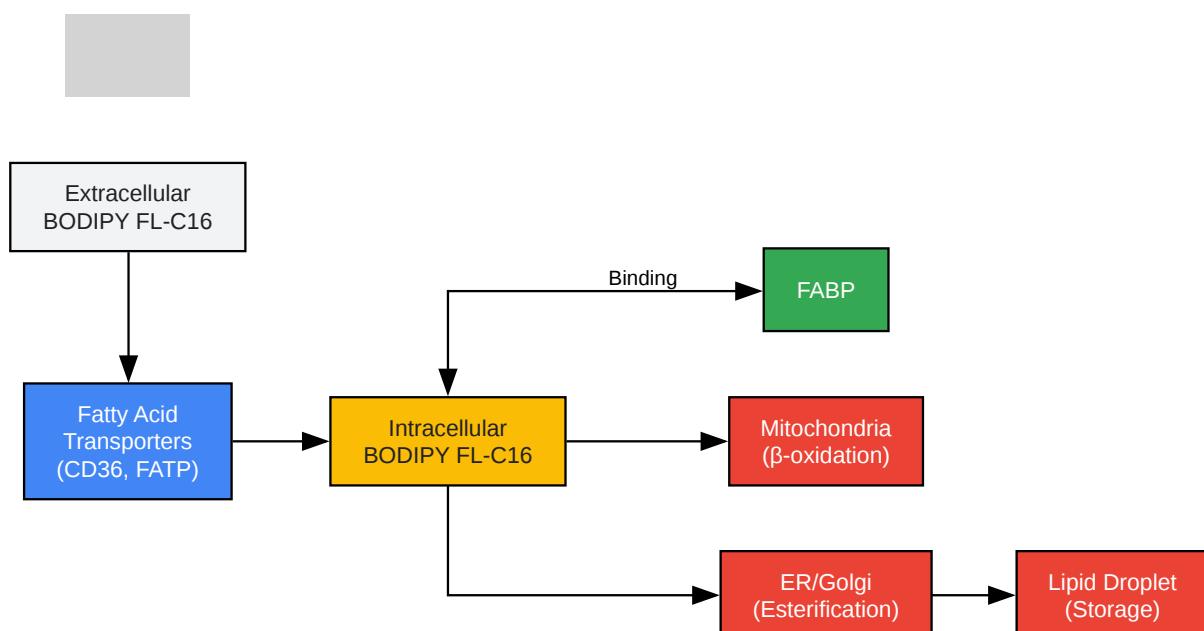
- Imaging: Mount the coverslips on slides or image the plates directly using a fluorescence microscope. Capture images in the green channel for **BODIPY FL-C16** and the blue channel for the nuclear stain.
- Image Analysis: Quantify the fluorescence intensity per cell using software like ImageJ.[13] Total fluorescence in each image can be divided by the number of cells to normalize the data.[13]

Protocol 3: In Vivo Fatty Acid Uptake Imaging

This protocol provides a general framework for imaging fatty acid uptake *in vivo* using animal models.

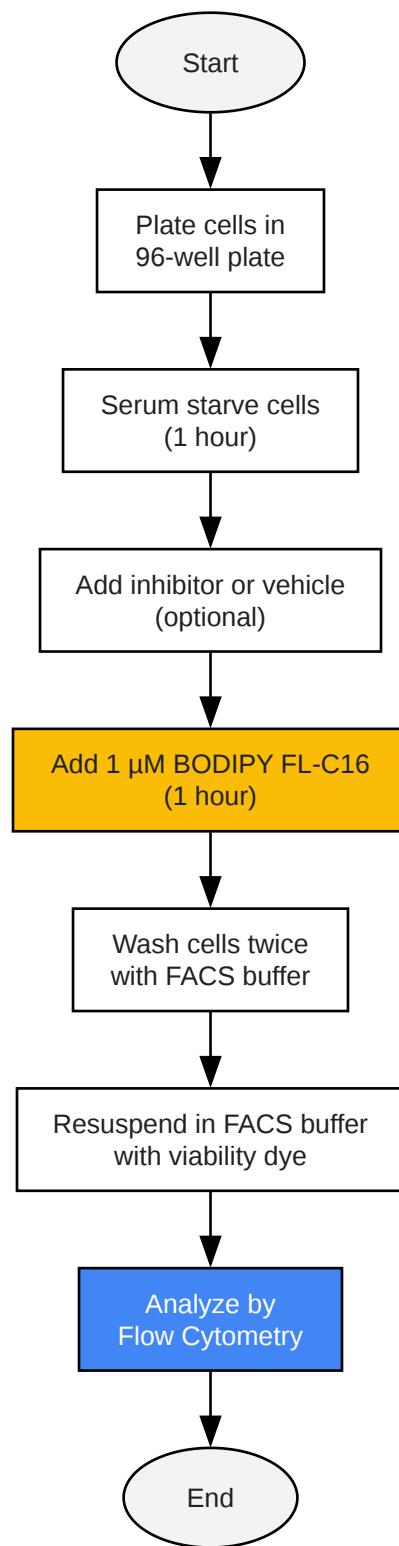
Materials:

- **BODIPY FL-C16** (prepared for *in vivo* administration, e.g., 200 μ M in DMSO)[10]
- Animal model (e.g., mouse with a mammary window chamber)[14]
- Intravital fluorescence microscopy setup
- Anesthesia and animal handling equipment

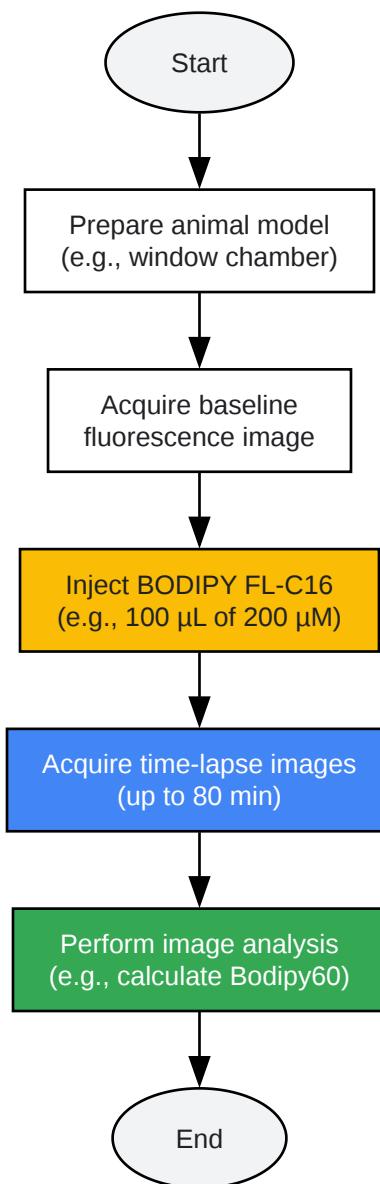

Procedure:

- Animal Preparation: Anesthetize the animal and position it on the microscope stage. If using a window chamber model, ensure the imaging area is clean and accessible.[14]
- Baseline Imaging: Acquire baseline fluorescence images of the tissue of interest before injecting the probe.[1]
- Probe Administration: Administer 100 μ L of 200 μ M **BODIPY FL-C16** via tail vein injection. [10][14]
- Time-Lapse Imaging: Acquire fluorescence images at regular intervals (e.g., every minute) for up to 80 minutes post-injection to capture the uptake kinetics.[10] The fluorescence signal typically reaches a plateau between 30 and 80 minutes.[10]

- Image Analysis: Perform background and dark noise subtraction on the acquired images.[1] The fluorescence intensity at a specific time point within the plateau phase (e.g., 60 minutes, termed Bodipy60) can be used as a summary parameter for quantifying fatty acid uptake.[10]


Visualizations

The following diagrams illustrate key concepts and workflows related to the use of **BODIPY FL-C16** in metabolic research.


[Click to download full resolution via product page](#)

Caption: Cellular uptake and trafficking pathway of **BODIPY FL-C16**.

[Click to download full resolution via product page](#)

Caption: Experimental workflow for in vitro fatty acid uptake assay.

[Click to download full resolution via product page](#)

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. In Vivo Optical Metabolic Imaging of Long-Chain Fatty Acid Uptake in Orthotopic Models of Triple-Negative Breast Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. medchemexpress.com [medchemexpress.com]
- 4. BODIPY-FL-C16 ≥98% (HPLC) | 1246751-52-9 [sigmaaldrich.com]
- 5. probes.bocsci.com [probes.bocsci.com]
- 6. BODIPY FL-C16 | Dye | Fatty acid | Lipid metabolism | TargetMol [targetmol.com]
- 7. Characterization of a BODIPY-labeled fluorescent fatty acid analogue. Binding to fatty acid-binding proteins, intracellular localization, and metabolism - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Analysis of lipid uptake, storage, and fatty acid oxidation by group 2 innate lymphoid cells - PMC [pmc.ncbi.nlm.nih.gov]
- 9. cdn.caymanchem.com [cdn.caymanchem.com]
- 10. biorxiv.org [biorxiv.org]
- 11. Myoglobin regulates fatty acid trafficking and lipid metabolism in mammary epithelial cells | PLOS One [journals.plos.org]
- 12. Real-Time Microscopic Assessment of Fatty Acid Uptake Kinetics in the Human Term Placenta - PMC [pmc.ncbi.nlm.nih.gov]
- 13. 2.7. Lipid Staining and Imaging [bio-protocol.org]
- 14. researchgate.net [researchgate.net]
- To cite this document: BenchChem. [BODIPY FL-C16: A Technical Guide for Metabolic Research]. BenchChem, [2025]. [Online PDF]. Available at: <https://www.benchchem.com/product/b15553641#bodipy-fl-c16-applications-in-metabolic-research>

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com